molecular formula C17H20N2O5S B6520742 N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propylethanediamide CAS No. 896313-65-8

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propylethanediamide

Cat. No.: B6520742
CAS No.: 896313-65-8
M. Wt: 364.4 g/mol
InChI Key: WQSHBLBTOBOSTN-UHFFFAOYSA-N
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Description

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propylethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound has garnered attention due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique combination of a benzenesulfonyl group, a furan ring, and an ethanediamide chain gives it distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propylethanediamide typically involves a multi-step process that includes the formation of intermediate compounds. A common synthetic route begins with the sulfonation of benzene to obtain benzenesulfonyl chloride, which is then reacted with furan-2-yl ethanol to yield 2-(benzenesulfonyl)-2-(furan-2-yl)ethanol. This intermediate is subsequently converted to this compound by reacting with N-propylethanediamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This can be done using efficient catalytic systems and advanced purification techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propylethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows it to participate in a wide range of chemical transformations.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and reaction times to optimize the outcome.

Major Products: The major products formed from these reactions depend on the specific functional group targeted. For instance, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propylethanediamide has found applications in multiple research domains:

  • Chemistry: It serves as a versatile intermediate for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

  • Biology: Researchers investigate its potential as a biochemical probe or ligand in binding studies.

  • Medicine: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

  • Industry: This compound's reactivity and stability make it suitable for manufacturing advanced materials or chemical sensors.

Mechanism of Action

The mechanism by which N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propylethanediamide exerts its effects involves interactions with specific molecular targets. Its benzenesulfonyl group can participate in strong binding interactions with proteins or enzymes, while the furan ring can engage in π-π interactions. The ethanediamide chain provides flexibility and additional binding sites, allowing the compound to modulate biochemical pathways and signaling processes.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propylethanediamide stands out due to its unique combination of structural motifs. Similar compounds, such as N'-[2-(benzenesulfonyl)ethyl]-N-propylethanediamide and N'-[2-(furan-2-yl)ethyl]-N-propylethanediamide, lack the dual presence of both benzenesulfonyl and furan groups, limiting their reactivity and versatility. This compound's distinct structure allows it to participate in a broader range of reactions and applications.

That was a mouthful. Ever work with chemical compounds yourself?

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-2-10-18-16(20)17(21)19-12-15(14-9-6-11-24-14)25(22,23)13-7-4-3-5-8-13/h3-9,11,15H,2,10,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHBLBTOBOSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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